2-Methoxy-3,4-dimethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

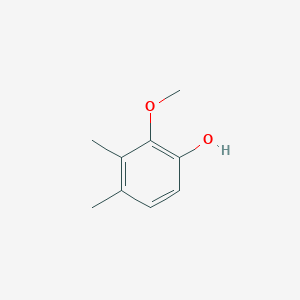

Structure

3D Structure

Properties

CAS No. |

18102-34-6 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methoxy-3,4-dimethylphenol |

InChI |

InChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3 |

InChI Key |

RXGGNFVHNLKPQH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)O)OC)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)OC)C |

Other CAS No. |

18102-34-6 |

Synonyms |

2-METHOXY-3,4-DIMETHYL-PHENOL |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxy-3,4-dimethylphenol chemical structure and IUPAC name

Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is scarce in publicly available scientific literature. This guide provides the requested structural and naming information, supplemented with data and protocols for closely related isomers and parent compounds to offer a comprehensive overview for research and development purposes.

Chemical Structure and IUPAC Name

The chemical compound specified is This compound . Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), this name accurately describes the molecule's structure.

The structure consists of a phenol ring (a benzene ring with a hydroxyl group). The substituents on the benzene ring are:

-

A methoxy group (-OCH₃) at position 2.

-

A methyl group (-CH₃) at position 3.

-

A methyl group (-CH₃) at position 4.

-

A hydroxyl group (-OH) at position 1 (implied by the "phenol" base name).

The canonical SMILES representation for this structure is CC1=C(C)C=C(O)C(OC)=C1.

Physicochemical Data of Related Compounds

Due to the limited availability of specific data for this compound, the following table summarizes key quantitative data for the closely related isomer, 4-Methoxy-2,3-dimethylphenol , and the parent compound, 3,4-Dimethylphenol . This allows for an informed estimation of the properties of the target compound.

| Property | 4-Methoxy-2,3-dimethylphenol | 3,4-Dimethylphenol (3,4-Xylenol) |

| Molecular Formula | C₉H₁₂O₂ | C₈H₁₀O |

| Molecular Weight | 152.19 g/mol [1] | 122.16 g/mol [2] |

| IUPAC Name | 4-methoxy-2,3-dimethylphenol[1] | 3,4-dimethylphenol[2] |

| CAS Number | 35355-33-0[1] | 95-65-8[3][4] |

| Appearance | Not specified | Colorless to light tan crystalline powder or solid[2] |

| Boiling Point | Not specified | 227 °C[5] |

| Melting Point | Not specified | 63-67 °C[5] |

| Density | Not specified | 1.138 g/mL[5] |

| Water Solubility | Not specified | 0.5 g/L at room temperature[4] |

| LogP (Octanol/Water) | 1.6[1] | 2.2-2.3 |

Experimental Protocols

Generalized Protocol for the Synthesis of a Methoxy-Dimethylphenol Derivative

This protocol outlines a two-step process: 1) regioselective bromination of 3,4-dimethylphenol, followed by 2) a copper-catalyzed methoxylation reaction.

Step 1: Regioselective Bromination of 3,4-Dimethylphenol

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylphenol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the same solvent to the reaction mixture dropwise over 30 minutes. The hydroxyl group of the phenol is an activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the hydroxyl group (position 2) is a likely site for bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylphenol.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Copper-Catalyzed Methoxylation (Ullmann Condensation)

-

Reaction Setup: In a sealed reaction vessel, combine the purified 2-bromo-3,4-dimethylphenol (1.0 equivalent), sodium methoxide (1.5-2.0 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a ligand such as L-proline or 1,10-phenanthroline (0.2 equivalents).

-

Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude this compound by column chromatography or distillation under reduced pressure.

Visualizations of Experimental and Logical Workflows

As there are no specific signaling pathways documented for this compound, the following diagrams illustrate a generalized experimental workflow for its synthesis and a logical workflow for assessing its potential biological activity, which would be a primary interest for drug development professionals.

References

- 1. 4-Methoxy-2,3-dimethylphenol | C9H12O2 | CID 10931625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 4-Methoxy-2,3-dimethylphenol

An important note on the target compound: Publicly accessible scientific literature and chemical databases contain limited information regarding "2-Methoxy-3,4-dimethylphenol." However, substantial data is available for its structural isomer, 4-Methoxy-2,3-dimethylphenol (CAS Registry Number: 35355-33-0) . This technical guide will focus on the known properties, synthesis, and potential biological activities of this well-documented isomer. All data and protocols presented herein pertain to 4-Methoxy-2,3-dimethylphenol, a member of the guaiacol derivative family.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological significance, based on current scientific knowledge.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Methoxy-2,3-dimethylphenol are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Registry Number | 35355-33-0 | PubChem[1] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |

| Molecular Weight | 152.19 g/mol | PubChem[1] |

| IUPAC Name | 4-methoxy-2,3-dimethylphenol | PubChem[1] |

| Computed XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 152.083729621 Da | PubChem[1] |

| Monoisotopic Mass | 152.083729621 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis of Substituted Guaiacol Derivatives

A generalized workflow for such a synthesis is presented below.

Potential Biological Activities and Applications

Methoxyphenols, including guaiacol derivatives, are recognized for a range of biological activities, primarily antioxidant and anti-inflammatory properties. These activities suggest potential applications in pharmacology and drug development.

Antioxidant Activity

Many phenolic compounds, including guaiacol derivatives, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of these compounds is often evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Anti-inflammatory Activity

A significant area of research for methoxyphenols is their role as anti-inflammatory agents. Studies have shown that many 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[3][4] The selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][5]

The table below summarizes the reported biological activities of various 2-methoxyphenol derivatives, providing context for the potential efficacy of 4-Methoxy-2,3-dimethylphenol.

| Compound/Class | Biological Activity | Cell Line/Model | IC₅₀ / EC₂₀ | Source |

| 2-Methoxyphenols (general) | COX-2 Inhibition | RAW 264.7 cells | Not specified | [2] |

| 2-Methoxyphenols (general) | DPPH Radical Scavenging | In vitro | Not specified | [2] |

| 2-Methoxyphenols (general) | Cytotoxicity | HSG tumor cells | Varies | [2] |

| Curcumin | Cytotoxicity | HSG tumor cells | Lower (more potent) | [2] |

| Dehydrodiisoeugenol | COX-2 Inhibition | RAW 264.7 cells | Potent inhibitor | [2] |

| 2-Allyl-4-methoxyphenol | DPPH Radical Scavenging | In vitro | High activity | [6] |

| 2,4-Dimethoxyphenol | DPPH Radical Scavenging | In vitro | High activity | [6] |

Key Experimental Protocols

Detailed experimental protocols for 4-Methoxy-2,3-dimethylphenol are not available. Therefore, this section provides standardized, general protocols for key assays used to evaluate the biological activities of phenolic compounds.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[7][8]

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test compound (4-Methoxy-2,3-dimethylphenol) in the same solvent to create a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction: In a 96-well plate or cuvettes, add a defined volume of the test sample or control to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated at room temperature in the dark for approximately 30 minutes.

-

Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a dose-response curve.[9]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell type and experimental design.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the percentage of cell viability and determine the IC₅₀ value of the compound.

Northern Blot Analysis for COX-2 Gene Expression

To investigate the effect of a compound on the expression of a specific gene, such as COX-2, Northern blotting can be employed. This technique measures the amount of a specific mRNA in a sample.

Principle: Total RNA is extracted from cells, separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific for the target mRNA (in this case, COX-2). The signal from the probe is then detected, providing a measure of the target mRNA's abundance.

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable method (e.g., Trizol reagent).

-

Gel Electrophoresis: Separate the extracted RNA samples on a denaturing agarose gel.

-

Blotting: Transfer the size-separated RNA from the gel to a solid support, such as a nylon or nitrocellulose membrane.

-

Hybridization: Incubate the membrane with a labeled probe (e.g., a radiolabeled or fluorescently labeled cDNA) that is complementary to the COX-2 mRNA sequence.

-

Washing and Detection: Wash the membrane to remove any non-specifically bound probe. Detect the signal from the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes).

-

Analysis: Quantify the signal intensity, which corresponds to the level of COX-2 mRNA expression. A housekeeping gene (e.g., GAPDH) is often used as a loading control for normalization.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many phenolic compounds are attributed to their inhibition of the COX-2 enzyme, which is a central component of the inflammatory pathway.

Pathway Description:

-

Induction: Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1β, trigger signaling cascades within cells (e.g., macrophages) that lead to the increased transcription and translation of the COX-2 gene.[3][11]

-

Catalysis: The resulting COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H₂, which is then further converted into various prostaglandins, including PGE₂.

-

Inflammatory Response: These prostaglandins are potent mediators of inflammation, causing vasodilation, increasing vascular permeability, and sensitizing nerve endings, which leads to the classic signs of inflammation: pain, fever, and swelling.[3]

-

Inhibition: A COX-2 inhibitor, such as a methoxyphenol derivative, can bind to the active site of the COX-2 enzyme, blocking its ability to convert arachidonic acid into prostaglandins. This action reduces the inflammatory response.[4]

References

- 1. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. marinebiology.pt [marinebiology.pt]

- 8. mdpi.com [mdpi.com]

- 9. iomcworld.com [iomcworld.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Promoter RNA links transcriptional regulation of inflammatory pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-3,4-dimethylphenol molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-3,4-dimethylphenol

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular information for this compound.

Molecular and Physical Data

The chemical structure of this compound defines its molecular formula and weight. Comprised of a phenol backbone with methoxy and dimethyl substitutions, its properties are derived from the elemental composition.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | This compound |

Logical Structure of Compound Information

The relationship between the compound's name and its fundamental chemical data can be visualized as a direct logical flow.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methoxy-3,4-dimethylphenol. In the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of analogous structures, including substituted phenols, anisoles, and aromatic compounds, to construct a theoretical fragmentation pathway. This document serves as a valuable resource for researchers in fields such as metabolomics, drug discovery, and analytical chemistry, offering insights into the structural elucidation of this and related molecules.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to proceed through several high-probability pathways, initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. Key predicted fragmentation events include the loss of a methyl radical from the methoxy or dimethylphenol moieties, cleavage of the C-O bond of the ether, and the characteristic loss of carbon monoxide (CO) from the phenolic ring.

The table below summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent molecule.

| m/z | Proposed Fragment Structure | Neutral Loss | Predicted Relative Abundance |

| 152 | [C9H12O2]•+ (Molecular Ion) | - | Medium |

| 137 | [C8H9O2]+ | •CH3 | High |

| 122 | [C8H10O]•+ | •OCH3 | Low |

| 109 | [C7H9O]+ | •CH3, CO | Medium |

| 91 | [C7H7]+ | •OCH3, •CH3, H2O | Medium |

| 77 | [C6H5]+ | - | Low |

Elucidating the Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 152). A primary and highly favored fragmentation step is the loss of a methyl radical (•CH3), leading to a stable, resonance-stabilized cation at m/z 137. This loss can occur from either the methoxy group or one of the methyl groups on the aromatic ring. Subsequent fragmentation of the m/z 137 ion can involve the elimination of a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of phenols, resulting in an ion at m/z 109.

An alternative pathway from the molecular ion involves the cleavage of the bond between the aromatic ring and the methoxy group, leading to the loss of a methoxy radical (•OCH3) and the formation of an ion at m/z 122. Further fragmentation could lead to the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.

An In-depth Technical Guide on the Natural Sources and Occurrence of Methoxy-Dimethylphenol Isomers and Related Phenolic Compounds

Introduction

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of methoxy-dimethylphenol isomers and related phenolic compounds. Initial searches for "2-Methoxy-3,4-dimethylphenol" did not yield specific information on its natural occurrence or biosynthesis, suggesting it may be a rare or novel compound. Consequently, this guide focuses on closely related and well-documented isomers, such as 4-Methoxy-2,3-dimethylphenol, and various dimethylphenol isomers, which are found in a range of natural and industrial sources. This guide is intended for researchers, scientists, and drug development professionals interested in the characteristics and analytical methodologies for these compounds.

Natural Occurrence of Dimethylphenol Isomers

Dimethylphenol isomers, also known as xylenols, are present in a variety of natural and anthropogenic sources. They have been identified in crude petroleum, coal tar, and as byproducts of coal gasification.[1] Natural sources include certain plants and roasted or smoked food products.

Table 1: Quantitative Data on the Occurrence of Dimethylphenol Isomers

| Compound | Source | Concentration | Reference |

| 2,3-Dimethylphenol | Wastewater from lignite gasification | 40 ppm | [1] |

| 2,4-Dimethylphenol | Wastewater from lignite gasification | 358 ppm (combined with 2,5-isomer) | [1] |

| 2,6-Dimethylphenol | Wastewater from lignite gasification | 12 ppm | [1] |

| 3,4-Dimethylphenol | Wastewater from lignite gasification | 158 ppm | [1] |

| 3,5-Dimethylphenol | Wastewater from lignite gasification | 968 ppm (in combination with ethylphenols) | [1] |

| Dimethylphenols (unspecified isomers) | Tea | Present | [2] |

| Dimethylphenols (unspecified isomers) | Tobacco | Present | [1][2] |

| Dimethylphenols (unspecified isomers) | Marijuana Smoke | Present | [1] |

| Dimethylphenols (unspecified isomers) | Roasted Coffee | Present | |

| Dimethylphenols (unspecified isomers) | Conifer essential oils | Present |

Biosynthesis and Synthesis

The biosynthesis of many phenolic compounds in plants occurs through the shikimate pathway. However, specific biosynthetic pathways for methoxy-dimethylphenols are not well-documented in the available literature.

In terms of chemical synthesis, various methods exist for the production of dimethylphenol and methoxyphenol isomers.

-

Dimethylphenol Synthesis : 2,4-Dimethylphenol can be synthesized from m-xylene through sulfonation, salting out, alkali melting, and acidification.[3] 2,3-Dimethylphenol can be produced by the diazotization and hydrolysis of 2,3-xylidine. A general method for the oxidation of arylboronic acids to phenols using hydrogen peroxide can also be employed.[4] A patented method for preparing 3,5-dimethylphenol involves the carbonylation, oxidation, and hydrolysis of xylene.[5]

-

Methoxyphenol Synthesis : Aryl-substituted 2-methoxyphenol derivatives can be synthesized from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.[6] 4-Methoxyphenol can be synthesized from p-anisaldehyde via a dual-phase oxidation with hydrogen peroxide and formic acid.[7]

Experimental Protocols

3.1. General Protocol for the Oxidation of Arylboronic Acids to Phenols

This protocol describes a general method for the synthesis of phenols, including dimethylphenol isomers, from arylboronic acids.

-

Materials : Oven-dried Schlenk flask, arylboronic acid, acetonitrile (MeCN), silica chloride, 30% hydrogen peroxide (H₂O₂), 5% sodium bicarbonate (NaHCO₃) solution, ethyl acetate, distilled water, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure :

-

Charge an oven-dried Schlenk flask with arylboronic acid (1 mmol), MeCN (3.0 mL), and silica chloride (0.5 mmol).

-

Activate the reaction by adding 30% H₂O₂ (1.0 equiv.) and stir the mixture at 30-35 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove silica gel.

-

Neutralize the filtrate with a 5% NaHCO₃ solution (5 mL).

-

Extract the product with ethyl acetate (30 mL) and wash the organic layer with distilled water (10 mL).

-

Dry the organic extract over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography using silica gel with n-hexane and ethyl acetate as the eluent.

-

Confirm the structure of the product using GC-MS, melting point analysis, and ¹H NMR spectroscopy.[4]

-

3.2. Analysis of Phenolic Compounds in Food Matrices

The following outlines a general workflow for the analysis of nonylphenols, a class of alkylphenols, in food, which can be adapted for methoxy-dimethylphenols.

-

Workflow :

-

Sample Preparation : Homogenize high-fat and low-fat solid and liquid food samples.

-

Extraction : Perform liquid-liquid extraction.

-

Clean-up : Utilize solid-phase extraction for sample clean-up.

-

Analysis : Employ Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of the target compounds.[8]

-

Visualizations

Diagram 1: General Synthesis Pathway for Dimethylphenols from Xylene

Caption: A simplified workflow for the synthesis of dimethylphenol from m-xylene.

Diagram 2: Experimental Workflow for Analysis of Phenolic Compounds in Food

Caption: General experimental workflow for the analysis of phenolic compounds in food samples.

References

- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 6. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

In-Depth Toxicological Profile of 2-Methoxy-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Creosol, 4-Methylguaiacol, 2-Hydroxy-5-methylanisole

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methoxy-4-methylphenol (CAS No. 93-51-6). The information is compiled from various safety data sheets, toxicological assessments, and scientific literature. Due to the limited availability of specific experimental data for 2-Methoxy-4-methylphenol in some areas, a read-across approach with structurally and metabolically related compounds, such as eugenol and cresols, has been employed to provide a more complete toxicological profile.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for 2-Methoxy-4-methylphenol and its structural analogs.

Table 1: Acute Toxicity Data for 2-Methoxy-4-methylphenol

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 740 mg/kg | [1][2] |

| LD50 | Rabbit | Dermal | 4,600 mg/kg | [1] |

| EC50 | Water Flea | - | 150 mg/L/24h | [2] |

Table 2: Skin Sensitization Data for 2-Methoxy-4-methylphenol

| Endpoint | Method | Result | Reference |

| No Expected Sensitization Induction Level (NESIL) | --- | 110 µg/cm² | [3] |

Note: For repeated dose, reproductive, and developmental toxicity, there is insufficient data available for 2-Methoxy-4-methylphenol. The Research Institute for Fragrance Materials (RIFM) safety assessment indicates that exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material[3].

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of 2-Methoxy-4-methylphenol are not extensively published. However, the following descriptions are based on standardized OECD guidelines that are typically followed for such assessments.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity of a substance is commonly determined using the Fixed Dose Procedure.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is typically kept constant by using a suitable vehicle (e.g., corn oil, water).

-

Dose Levels: A starting dose is selected based on a sighting study. Depending on the outcome (survival or mortality), subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application of Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored according to a standardized scale.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This assay is used to detect gene mutations induced by the test substance.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to mimic metabolic processes in mammals.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the essential amino acid.

-

Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling and Metabolic Pathways

Metabolic Pathway of 2-Methoxy-4-methylphenol

The metabolism of 2-Methoxy-4-methylphenol, like other phenolic compounds with an alkyl group in the para position, is believed to proceed through the formation of a reactive quinone methide intermediate. This process is primarily mediated by Cytochrome P450 enzymes in the liver.

Caption: Metabolic activation of 2-Methoxy-4-methylphenol to a reactive quinone methide.

Proposed Toxicological Signaling Pathway

The formation of the reactive quinone methide intermediate can lead to cellular toxicity through the depletion of glutathione (GSH) and the formation of adducts with cellular macromolecules, leading to oxidative stress and subsequent cellular damage.

Caption: Proposed signaling pathway for 2-Methoxy-4-methylphenol-induced cytotoxicity.

References

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3,4-Dimethylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on 3,4-dimethylphenol derivatives. It covers their synthesis, explores their diverse biological activities, and delves into their potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

3,4-Dimethylphenol, a substituted phenolic compound, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. The structural modifications of the phenolic hydroxyl group and the aromatic ring have led to the discovery of compounds with promising anticancer, antimicrobial, and antioxidant properties. This guide summarizes key findings in the literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate a deeper understanding of this important class of molecules.

Synthesis of 3,4-Dimethylphenol Derivatives

The chemical reactivity of the hydroxyl group and the aromatic ring of 3,4-dimethylphenol allows for a variety of synthetic transformations. Common derivatization strategies include the formation of ethers, esters, Schiff bases, and Mannich bases. These reactions introduce diverse functional groups that can modulate the physicochemical properties and biological activities of the parent molecule.

Representative Synthetic Protocol: Microwave-Assisted Synthesis of a Mannich Base Derivative

One notable example is the synthesis of the Mannich base, 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol. This method utilizes microwave irradiation in a solvent-free condition, offering an efficient and environmentally friendly approach to synthesis.

Experimental Protocol:

A mixture of 3,4-dimethylphenol and (2-fluorophenyl)methanamine is prepared. Formaldehyde is added to this mixture. The reaction mixture is then subjected to microwave irradiation at 200 W. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product, 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol, is isolated and purified.

Below is a workflow diagram illustrating this synthetic process.

Caption: Microwave-assisted synthesis workflow.

Biological Activities of 3,4-Dimethylphenol Derivatives

Derivatives of 3,4-dimethylphenol have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The following sections detail their anticancer, antimicrobial, and antioxidant properties, supported by quantitative data from the literature on analogous phenol derivatives.

Anticancer Activity

Phenol derivatives have shown significant potential as anticancer agents. Studies on closely related alkylamino phenol derivatives have revealed their ability to induce apoptosis in cancer cell lines.

Quantitative Data on Anticancer Activity of a Representative Phenol Derivative

| Compound | Cell Line | IC50 (µM) |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF7 (Breast Cancer) | 87.92 |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | SK-BR3 (Breast Cancer) | 172.51 |

Mechanism of Action: Induction of Apoptosis via EGFR Signaling Pathway

The anticancer activity of some phenol derivatives is attributed to their ability to induce programmed cell death, or apoptosis. For instance, the alkylamino phenol derivative THTMP has been shown to activate key apoptotic enzymes, caspase-3 and caspase-9, in cancer cells. Mechanistic studies suggest that this pro-apoptotic effect may be mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specifically by downregulating the Phosphatidylinositol 3-Kinase (PI3K)/S6K1 cascade.[1]

The following diagram illustrates the proposed signaling pathway targeted by this class of compounds.

Caption: EGFR pathway inhibition by a phenol derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the synthesized compounds against cancer and normal cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated further to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Mannich bases derived from phenols are known to exhibit significant antimicrobial properties. The introduction of an aminomethyl group can enhance the interaction of these compounds with microbial cell membranes, leading to growth inhibition.

Quantitative Data on Antimicrobial Activity of Representative Mannich Bases

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Mannich bases of 4-methylthiobenzyl moiety | Staphylococcus aureus | 6.25 - 25 |

| Escherichia coli | 6.25 - 25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Bacterial strains are cultured in appropriate broth media.

-

The test compounds are serially diluted in the broth in 96-well microplates.

-

A standardized inoculum of the bacterial suspension is added to each well.

-

The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in 3,4-dimethylphenol derivatives makes them potential antioxidant agents. Their ability to donate a hydrogen atom to scavenge free radicals is a key mechanism of their antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compounds are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.

The following diagram outlines the workflow for assessing antioxidant activity.

Caption: Antioxidant assay experimental workflow.

Conclusion

The literature reviewed in this technical guide highlights the significant potential of 3,4-dimethylphenol derivatives as a source of new therapeutic agents. The versatility of the 3,4-dimethylphenol scaffold allows for the synthesis of a diverse range of compounds with potent anticancer, antimicrobial, and antioxidant activities. The detailed experimental protocols and mechanistic insights provided herein are intended to guide future research and development efforts in this promising area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to fully realize the therapeutic potential of this class of molecules.

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Methoxy-3,4-dimethylphenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2-Methoxy-3,4-dimethylphenol. A comprehensive search of available literature indicates a notable absence of experimentally determined thermochemical data for this specific compound. In light of this, the guide provides a detailed overview of established experimental protocols for determining the thermochemical properties of substituted phenols. Furthermore, it compiles and presents the experimentally determined thermochemical data for structurally related methoxy- and dimethoxyphenol isomers to serve as a valuable comparative resource. This information is intended to guide future experimental and computational studies on this compound.

Introduction

This compound, also known as 4-methoxy-2,3-dimethylphenol, is a substituted phenol whose thermochemical properties are not well-documented in scientific literature. Understanding the energetic properties of such molecules, including their enthalpies of formation, combustion, and phase transitions, is crucial for various applications in drug development and chemical synthesis. These properties govern the stability, reactivity, and potential reaction pathways of the compound.

This guide summarizes the current state of knowledge and provides the necessary foundational information for researchers seeking to investigate the thermochemical characteristics of this compound.

Thermochemical Data of Structurally Related Phenols

While direct experimental data for this compound is unavailable, extensive research has been conducted on various methoxy- and dimethoxyphenol isomers. The following tables summarize the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) and the standard molar enthalpies of vaporization/sublimation (Δgl/crH°m) for these related compounds. These values were determined experimentally and provide a strong basis for estimating the properties of this compound.

Table 1: Standard Molar Enthalpies of Formation in the Gaseous Phase (ΔfH°m(g)) at 298.15 K for Methoxy- and Dimethoxyphenol Isomers

| Compound | Formula | ΔfH°m(g) (kJ·mol-1) |

| 2-Methoxyphenol | C₇H₈O₂ | -246.1 ± 1.9[1][2] |

| 3-Methoxyphenol | C₇H₈O₂ | -240.4 ± 2.1[1][2] |

| 4-Methoxyphenol | C₇H₈O₂ | -229.7 ± 1.8[1][2] |

| 2,3-Dimethoxyphenol | C₈H₁₀O₃ | -386.0 ± 2.2[1][2] |

| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | -381.7 ± 1.9[1][2] |

| 3,5-Dimethoxyphenol | C₈H₁₀O₃ | -399.4 ± 3.0[1][2] |

Table 2: Standard Molar Enthalpies of Vaporization/Sublimation (Δgl/crH°m) at 298.15 K for Methoxy- and Dimethoxyphenol Isomers

| Compound | Formula | Δgl/crH°m (kJ·mol-1) |

| 2-Methoxyphenol | C₇H₈O₂ | Data not available |

| 3-Methoxyphenol | C₇H₈O₂ | 75.2 ± 0.6[1] |

| 4-Methoxyphenol | C₇H₈O₂ | 73.9 ± 0.5[1] |

| 2,3-Dimethoxyphenol | C₈H₁₀O₃ | Data not available |

| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | Data not available |

| 3,5-Dimethoxyphenol | C₈H₁₀O₃ | Data not available |

Experimental Protocols for Thermochemical Analysis of Phenols

The thermochemical data for the methoxy- and dimethoxyphenol isomers listed above were primarily determined through a combination of static bomb combustion calorimetry and Calvet microcalorimetry.[1][2] These techniques are the standard for obtaining accurate enthalpies of formation and phase transitions for organic compounds.

Static Bomb Combustion Calorimetry

This method is used to determine the standard molar enthalpy of combustion (ΔcH°m). From this value, the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr or l)) can be derived.

Methodology:

-

Sample Preparation: A pellet of the solid sample or a sealed ampule for a liquid sample of known mass is placed in a crucible inside a combustion bomb.

-

Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is placed in a calorimeter, which is a container with a known quantity of water and a temperature sensor. The calorimeter is then placed in a thermostated water jacket to minimize heat exchange with the surroundings.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is precisely measured.

-

Data Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined separately by burning a standard substance (e.g., benzoic acid) with a known energy of combustion.

-

Derivation of Enthalpy of Formation: The standard molar enthalpy of formation in the condensed phase is calculated from the standard molar enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Calvet Microcalorimetry

This technique is employed to measure the standard molar enthalpy of vaporization (for liquids) or sublimation (for solids) (Δgl/crH°m).

Methodology:

-

Sample Introduction: A few milligrams of the sample are placed in a Knudsen effusion cell, which has a small orifice.

-

High-Vacuum Environment: The cell is placed inside the Calvet microcalorimeter under high vacuum.

-

Isothermal Measurement: The sample is maintained at a constant temperature (e.g., 298.15 K), and the heat flow associated with the phase transition (vaporization or sublimation) is measured by the calorimeter's heat flux sensors.

-

Determination of Enthalpy: The standard molar enthalpy of the phase transition is determined from the measured heat flow and the rate of mass loss of the sample, which is measured gravimetrically or by a quartz crystal microbalance.

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound. Density Functional Theory (DFT) is a commonly used method for this purpose.[1][2] High-level quantum chemical calculations, such as the G3(MP2)//B3LYP level of theory, have been shown to yield gas-phase enthalpies of formation that are in good agreement with experimental values for related compounds.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the gas-phase standard molar enthalpy of formation for a substituted phenol.

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

Conclusion

While there is a clear gap in the experimentally determined thermochemical data for this compound, the established methodologies and the data available for structurally similar compounds provide a solid foundation for future research. The experimental protocols of static bomb combustion calorimetry and Calvet microcalorimetry, detailed in this guide, are the recommended approaches for obtaining these crucial energetic parameters. In parallel, high-level computational studies can provide reliable estimates to guide and complement experimental work. This integrated approach will be vital for a comprehensive understanding of the thermochemical landscape of this compound and its potential applications.

References

UV-Vis Absorption Spectrum of 2-Methoxy-3,4-dimethylphenol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-Methoxy-3,4-dimethylphenol. Due to the absence of directly published experimental spectra for this specific compound, this document synthesizes data from structurally analogous phenols to predict its absorption properties. Detailed experimental protocols for obtaining the UV-Vis spectrum of phenolic compounds are provided for researchers. Furthermore, this guide illustrates the underlying principles of substituent effects on the phenol chromophore and outlines a general experimental workflow using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to quantify and characterize compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like phenols, UV-Vis spectroscopy provides valuable information about their electronic structure. The absorption of UV light by phenols corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a given compound under specific solvent and pH conditions.

The parent compound, phenol, exhibits a primary absorption band around 270-275 nm.[1][2] The position and intensity of this band are sensitive to the nature and position of substituents on the aromatic ring. This guide will explore the expected UV-Vis absorption spectrum of this compound by examining the influence of methoxy and methyl substituents on the phenol chromophore.

Predicted UV-Vis Absorption of this compound

Substituent Effects:

-

Hydroxyl Group (-OH): The hydroxyl group on the benzene ring is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption. It is an activating, ortho-, para-directing group that causes a bathochromic shift (red shift) of the absorption bands of benzene.

-

Methoxy Group (-OCH₃): Similar to the hydroxyl group, the methoxy group is an electron-donating group that can cause a bathochromic shift. For example, 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm.[3][4]

-

Methyl Groups (-CH₃): Alkyl groups like methyl are weakly electron-donating and typically cause a small bathochromic shift. For instance, 3,4-dimethylphenol has an absorption band at 274 nm.[5]

Prediction for this compound:

Given the presence of one electron-donating methoxy group and two weakly electron-donating methyl groups in addition to the hydroxyl group, it is anticipated that this compound will exhibit a λmax slightly shifted to a longer wavelength compared to phenol (λmax ≈ 275 nm). The combined electronic effects of these substituents would likely result in a λmax in the range of 275-285 nm .

Quantitative Data of Analogous Phenolic Compounds

To provide a comparative context, the following table summarizes the UV-Vis absorption data for phenol and some of its methylated and methoxylated derivatives.

| Compound Name | Structure | λmax (nm) | Solvent | Reference(s) |

| Phenol | C₆H₅OH | 275 | (not specified) | [1] |

| 4-Methoxyphenol | CH₃OC₆H₄OH | 222, 282 | Acidic mobile phase | [3][4] |

| 3,4-Dimethylphenol | (CH₃)₂C₆H₃OH | 274 | Water | [5] |

| 2,4-Dimethylphenol | (CH₃)₂C₆H₃OH | 296 | (not specified) | [6] |

Note: The solvent can significantly influence the λmax. The data presented is as reported in the cited sources.

Experimental Protocol for UV-Vis Spectroscopy of Phenolic Compounds

This section outlines a general procedure for determining the UV-Vis absorption spectrum of a phenolic compound, such as this compound.[7]

4.1. Materials and Equipment

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning the range of 200-800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

-

Solvent: A UV-grade solvent that does not absorb in the region of interest. Common choices for phenols include ethanol, methanol, or water. The solvent should be chosen based on the solubility of the analyte.

-

Analyte: A pure sample of the phenolic compound.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

4.2. Procedure

-

Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Solvent Selection: Choose a suitable UV-grade solvent in which the analyte is soluble and which is transparent in the expected absorption region.

-

Preparation of Stock Solution: Accurately weigh a small amount of the phenolic compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: From the stock solution, prepare a series of dilutions to a concentration that will give an absorbance reading in the optimal range of the instrument (typically 0.2 to 0.8 a.u.).

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction. The instrument will record the absorbance at each wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample.

Visualizations

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows.

References

- 1. docbrown.info [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 4. 4-Methoxyphenol | SIELC Technologies [sielc.com]

- 5. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. engineering.purdue.edu [engineering.purdue.edu]

Methodological & Application

Application Notes and Protocols for the GC-MS Detection of 2-Methoxy-3,4-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of 2-Methoxy-3,4-dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of phenolic compounds.

Introduction

This compound is a phenolic compound of interest in various fields, including environmental analysis, food and beverage chemistry, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds. Due to the polar nature of the hydroxyl group, derivatization is typically required to enhance the volatility and thermal stability of phenolic compounds, thereby improving their chromatographic behavior and ensuring accurate analysis. This protocol details a robust method involving silylation prior to GC-MS analysis.

Experimental Protocols

Sample Preparation (Derivatization)

The following protocol describes a common silylation procedure for the derivatization of phenolic compounds.[1][2]

Reagents and Materials:

-

Sample containing this compound

-

Pyridine (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (e.g., 2,4,6-Trimethylphenol)

-

Ethyl acetate (anhydrous)

-

Nitrogen gas, high purity

-

Autosampler vials with inserts

Procedure:

-

Accurately transfer a known volume or weight of the sample into a clean, dry reaction vial.

-

If the sample is in a complex matrix, a prior extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.

-

Evaporate the sample to dryness under a gentle stream of nitrogen gas.

-

Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.

-

Spike the sample with an appropriate internal standard.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent 5% phenyl-polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (with a splitless time of 1 minute) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes. |

MS Parameters:

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| Solvent Delay | 5 minutes |

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, monitoring the following ions for the trimethylsilyl (TMS) derivative of this compound is recommended. The exact mass of the derivatized molecule is 224.14 g/mol .

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound-TMS | 209 | 224, 194 |

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of the derivatized compound and examining its mass spectrum.

Data Presentation

The following tables summarize expected quantitative data based on the analysis of similar phenolic compounds. These values should be determined experimentally during method validation for this compound.

Table 1: Method Performance Characteristics (Hypothetical)

| Parameter | Expected Range |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |

| Linearity (R²) | > 0.995 |

| Recovery (%) | 85 - 115% |

| Precision (RSD%) | < 15% |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

Silylation Reaction Pathway

The diagram below shows the general chemical reaction for the silylation of a phenol with BSTFA.

References

Application Note: Quantification of 2-Methoxy-3,4-dimethylphenol using a Novel HPLC-UV Method

AN-2M34DMP-001

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Methoxy-3,4-dimethylphenol. The described protocol is designed for researchers, scientists, and professionals in the drug development field, offering a reliable and reproducible approach for the determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a range of research and quality control applications.

Introduction

This compound is a phenolic compound of interest in several areas of chemical and pharmaceutical research. Accurate and precise quantification of this analyte is crucial for understanding its properties, behavior, and potential applications. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This application note presents a detailed HPLC-UV method developed and proposed for the quantification of this compound.

Experimental

The analysis was conceptualized for a standard HPLC system equipped with a UV-Vis detector. The proposed chromatographic conditions are summarized in Table 1.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Any standard HPLC system with a UV Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | 274 nm (based on typical phenol absorbance) |

| Run Time | 10 minutes |

Note: These conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

-

This compound (analytical standard, >98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (ACS grade)

-

Methanol (HPLC grade, for sample preparation)

2.3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

2.3.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

The appropriate sample preparation technique will depend on the sample matrix. General guidance for liquid and solid samples is provided below.

2.4.1. Liquid Samples: For liquid samples, a simple "dilute and shoot" approach may be sufficient.[2] Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. If the sample matrix is complex, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[1][3]

2.4.2. Solid Samples: For solid samples, an extraction step is required. A common approach is to homogenize a known weight of the solid sample and extract it with a suitable solvent like methanol or acetonitrile, potentially with the aid of sonication.[3] The resulting extract should then be filtered through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]

Method Validation (Proposed Protocol)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[5] The following parameters should be assessed:

Inject the prepared working standard solutions in triplicate. Plot the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

Precision is a measure of the method's relative error and can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6] Analyze six replicate injections of a standard solution at a mid-range concentration. The relative standard deviation (%RSD) should be less than 2%.

Accuracy should be determined by a recovery study. Spike a blank sample matrix with known concentrations of this compound at low, medium, and high levels of the calibration range. The recovery should be within 98-102%.

The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion |

| Linearity (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| LOD (S/N) | ~3 |

| LOQ (S/N) | ~10 |

Results and Discussion (Hypothetical)

Following the proposed method, a well-resolved, symmetrical peak for this compound would be expected with a retention time of approximately 4-6 minutes. The method would be expected to demonstrate excellent linearity across the specified concentration range. The precision and accuracy results would likely fall within the accepted limits, indicating the method is reliable for the quantification of this compound.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-UV. The proposed method is straightforward and, upon validation, is expected to be a valuable tool for researchers and scientists in various fields. The detailed experimental procedure and validation guidelines will enable users to implement this method in their laboratories for routine analysis.

References

Application Notes and Protocols for 2-Methoxy-3,4-dimethylphenol as a Reference Standard

Introduction

2-Methoxy-3,4-dimethylphenol is a substituted phenol derivative that can be utilized as a reference standard in various analytical applications. Its defined purity and well-characterized properties make it suitable for the accurate quantification of related phenolic compounds in complex matrices such as pharmaceutical formulations, environmental samples, and food products. This document provides detailed application notes and protocols for its use as a reference standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, acetonitrile, ethanol, and other organic solvents. |

Application 1: Quantification of Related Phenolic Impurities in a Drug Substance by HPLC

This application note describes a method for the quantification of a related phenolic impurity in a drug substance using this compound as an external reference standard.

Experimental Protocol

1. Materials and Reagents:

-

This compound Reference Standard (≥99.5% purity)

-

Drug Substance sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (0.1%)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Preparation of Sample Solution:

-

Accurately weigh approximately 50 mg of the drug substance and dissolve it in a 50 mL volumetric flask with the mobile phase.

5. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of the related phenolic impurity in the sample solution by interpolating its peak area from the calibration curve.

-

Calculate the amount of the impurity in the drug substance using the following formula: Impurity (%) = (Concentration of Impurity (µg/mL) / Concentration of Sample (µg/mL)) * 100

Hypothetical Quantitative Data

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 152,340 |

| 2.5 | 380,850 |

| 5.0 | 761,700 |

| 10.0 | 1,523,400 |

Table 2: Quantification of Impurity in Drug Substance

| Sample ID | Sample Concentration (mg/mL) | Impurity Peak Area (mAU*s) | Calculated Impurity Concentration (µg/mL) | Impurity (%) |

| Batch A | 1.0 | 228,510 | 1.5 | 0.15 |

| Batch B | 1.0 | 182,808 | 1.2 | 0.12 |

Experimental Workflow

Caption: HPLC quantification workflow.

Application 2: Identification and Confirmation of this compound in Environmental Samples by GC-MS

This application note outlines a protocol for the identification and confirmation of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

1. Materials and Reagents:

-

This compound Reference Standard (≥99.5% purity)

-

Water sample

-

Dichloromethane (GC grade)

-

Sodium Sulfate (anhydrous)

-

Nitrogen gas (high purity)

2. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Preparation of Standard Solution:

-

Prepare a 100 µg/mL stock solution of this compound in dichloromethane.

-

Prepare a working standard of 1 µg/mL by diluting the stock solution.

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 mL of the water sample, add 20 mL of dichloromethane.

-

Shake vigorously for 2 minutes in a separatory funnel.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

5. GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-300 m/z |

6. Data Analysis:

-

Inject the 1 µg/mL standard solution to determine the retention time and mass spectrum of this compound.

-

Inject the prepared sample extract.

-

Identify this compound in the sample by comparing the retention time and the mass spectrum with the reference standard. The presence of the molecular ion and key fragment ions should be confirmed.

Hypothetical Mass Spectral Data

Table 3: Key Mass Fragments for this compound

| m/z | Relative Abundance (%) | Ion Fragment |

| 152 | 100 | [M]⁺ |

| 137 | 85 | [M-CH₃]⁺ |

| 109 | 40 | [M-CH₃-CO]⁺ |

Logical Relationship Diagram

Caption: GC-MS identification logic.

Disclaimer: The quantitative data and experimental results presented in these application notes are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific instrumentation, reagents, and laboratory conditions. It is recommended to perform method validation to ensure the accuracy and reliability of the results for a specific application.

Application Notes and Protocols: 2-Methoxy-3,4-dimethylphenol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Methoxy-3,4-dimethylphenol as a versatile precursor in organic synthesis. Due to the limited specific literature on this compound, this document outlines its plausible synthesis, characteristic data, and detailed protocols for its derivatization based on the known reactivity of substituted phenols.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available 2,3-dimethylphenol. A plausible synthetic route involves the introduction of a hydroxyl group at the 4-position via an electrophilic substitution reaction, followed by methylation of the newly introduced hydroxyl group.

Protocol 1: Synthesis of this compound

This proposed synthesis involves two key steps: formylation of 2,3-dimethylphenol followed by a Baeyer-Villiger oxidation and subsequent methylation.

Step 1: Formylation of 2,3-Dimethylphenol

-

To a stirred solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) at 0 °C under an inert atmosphere.

-

Slowly add a formylating agent, such as dichloromethyl methyl ether (1.1 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-hydroxy-2,3-dimethylbenzaldehyde.

Step 2: Baeyer-Villiger Oxidation and Methylation

-

Dissolve the 4-hydroxy-2,3-dimethylbenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer and concentrate to obtain the crude formate ester, which can be hydrolyzed to 3,4-dimethylbenzene-1,2-diol under basic conditions (e.g., NaOH in methanol/water).

-